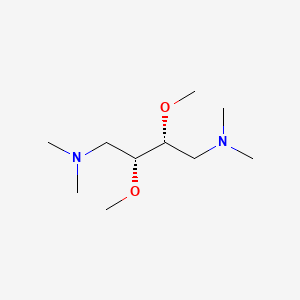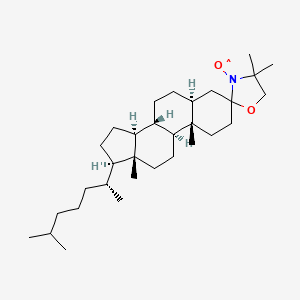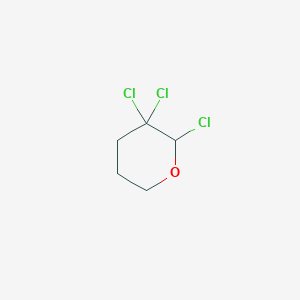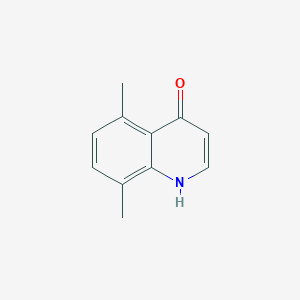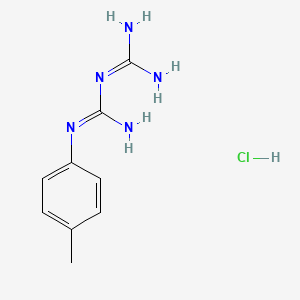
2-Methoxy-4,6-bis(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methoxy-4,6-bis(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C10H7F6NO21. It has a molecular weight of 287.161.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2-Methoxy-4,6-bis(trifluoromethyl)benzamide”. However, benzamide compounds can be synthesized from benzoic acid or its derivatives and amine derivatives2.Molecular Structure Analysis
The molecular structure of “2-Methoxy-4,6-bis(trifluoromethyl)benzamide” consists of a benzamide core with two trifluoromethyl groups and one methoxy group attached to the benzene ring1.
Chemical Reactions Analysis
I couldn’t find specific chemical reactions involving “2-Methoxy-4,6-bis(trifluoromethyl)benzamide”. However, benzamide compounds are known to participate in various chemical reactions, including C-H functionalization of quinones3.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methoxy-4,6-bis(trifluoromethyl)benzamide” are not fully detailed in the available resources. However, it is known that it has a molecular weight of 287.161.Applications De Recherche Scientifique
-
2-(Trifluoromethyl)benzoic acid
- Application Summary : This compound is used in the synthesis of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy moiety . It’s also used to investigate the binding of 2-pyridinone and amino acid derivative as ligands with chaperones PapD and FimC by surface plasmon resonance and 1 HNMR spectroscopy .
-
Trifluoromethylpyridine (TFMP)
- Application Summary : TFMP and its intermediates are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . They are used in the synthesis of pesticides that prevent crop losses caused by parasites and protect human populations from diseases such as malaria, dengue fever, or the Zika virus .
-
2,2’-Bis(trifluoromethyl)benzidine, TFMB
- Application Summary : This compound is used in the manufacture of polyimides for solar cell encapsulation with MOFs cluster light diffusers .
- Results or Outcomes : Flexible solar cells supported by these mechanically robust polyimide substrates maintain 97% initial efficiency after 5000 bending cycles .
Safety And Hazards
The safety and hazards associated with “2-Methoxy-4,6-bis(trifluoromethyl)benzamide” are not specified in the available resources. However, it’s always important to handle chemical substances with care, using appropriate personal protective equipment and following safety guidelines6.
Orientations Futures
The future directions for “2-Methoxy-4,6-bis(trifluoromethyl)benzamide” are not specified in the available resources. However, given the wide range of applications of benzamide compounds, it’s possible that this compound could have potential uses in various fields, including medicine and industry45.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to relevant scientific literature and safety data sheets.
Propriétés
IUPAC Name |
2-methoxy-4,6-bis(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO2/c1-19-6-3-4(9(11,12)13)2-5(10(14,15)16)7(6)8(17)18/h2-3H,1H3,(H2,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYULHHERVJIOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C(=O)N)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4,6-bis(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





